2-[2-(3-Fluorophenoxy)ethoxy]acetic acid
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Overview
Description
2-[2-(3-Fluorophenoxy)ethoxy]acetic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenoxy)ethoxy]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol.
Etherification: 3-fluorophenol is reacted with ethylene oxide in the presence of a base to form 2-(3-fluorophenoxy)ethanol.
Esterification: The resulting 2-(3-fluorophenoxy)ethanol is then reacted with chloroacetic acid in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenoxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2-(3-Fluorophenoxy)ethoxy]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenoxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. Its fluorine substitution enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: Similar structure but with the fluorine atom at the 4-position.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Contains an additional chlorine atom on the phenyl ring.
2-(2-Methoxyethoxy)acetic acid: Similar ether linkage but with a methoxy group instead of a fluorophenoxy group.
Uniqueness
2-[2-(3-Fluorophenoxy)ethoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11FO4 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-[2-(3-fluorophenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11FO4/c11-8-2-1-3-9(6-8)15-5-4-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
InChI Key |
VZIIRKDCFAZFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOCC(=O)O |
Origin of Product |
United States |
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